4-(1-Cyclohexenyl)-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine
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Overview
Description
4-(1-Cyclohexenyl)-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine is a heterocyclic compound that belongs to the class of triazine derivatives.
Preparation Methods
The synthesis of 4-(1-Cyclohexenyl)-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine typically involves the cyclization of 2-benzimidazolylguanidine with various reactants . One common method includes the use of microwave irradiation, which has been shown to be an efficient approach for synthesizing triazine derivatives . The reaction conditions often involve the use of solvents such as dioxane and catalysts like piperidine .
Chemical Reactions Analysis
4-(1-Cyclohexenyl)-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(1-Cyclohexenyl)-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can effectively halt the growth of bacterial and parasitic cells, as well as certain types of cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-(1-Cyclohexenyl)-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine include other triazine derivatives such as:
4,4-Dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: Known for its potent DHFR inhibitory activity.
1,2,4-Triazole derivatives: These compounds also exhibit significant biological activities and are used in various medicinal applications.
The uniqueness of this compound lies in its specific structural features and its ability to inhibit DHFR effectively, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H17N5 |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
4-(cyclohexen-1-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C15H17N5/c16-14-18-13(10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)17-15(20)19-14/h4-6,8-9,13H,1-3,7H2,(H3,16,17,18,19) |
InChI Key |
RYLPNTJUEPJBTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2N=C(NC3=NC4=CC=CC=C4N23)N |
Origin of Product |
United States |
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